molecular formula C16H20N6O5 B2464177 N4-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine CAS No. 674363-26-9

N4-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2464177
CAS No.: 674363-26-9
M. Wt: 376.373
InChI Key: QTBSFLLDHYXRBP-UHFFFAOYSA-N
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Description

N4-(2,5-Dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine is a nitropyrimidine derivative characterized by a pyrimidine core substituted at multiple positions:

  • Position 2: A morpholin-4-yl group (C₄H₈NO), a six-membered heterocycle containing one oxygen and one nitrogen atom.
  • Position 4: A 2,5-dimethoxyphenylamine substituent (C₈H₁₀NO₂), providing electron-donating methoxy groups.
  • Position 5: A nitro group (NO₂), which strongly influences electronic properties.
  • Position 6: An unsubstituted amino group (NH₂).

Its molecular formula is C₁₈H₂₄N₆O₄, with a molecular weight of 388.4 g/mol and a purity of 98% (CAS: 714255-71-7) .

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-2-morpholin-4-yl-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O5/c1-25-10-3-4-12(26-2)11(9-10)18-15-13(22(23)24)14(17)19-16(20-15)21-5-7-27-8-6-21/h3-4,9H,5-8H2,1-2H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSFLLDHYXRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the nitro group through nitration reactions. The dimethoxyphenyl group can be attached via electrophilic aromatic substitution, and the morpholine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N4-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N4-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of the nitro group and the morpholine ring suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Key Observations:

Substituent Complexity: The target compound features a mono-substituted N4 (2,5-dimethoxyphenyl) and a heterocyclic group at position 2 (morpholin-4-yl), distinguishing it from bis-substituted derivatives like 5f or 5h .

Steric and Solubility Effects : The morpholin-4-yl group may improve solubility in polar solvents relative to alkyl (5k) or brominated aryl substituents (5h) .

Physicochemical Properties

  • Melting Points : Bis-aryl derivatives (e.g., 5j: 195–197°C) generally have higher melting points than alkyl-substituted analogs (e.g., 5k: 84–86°C), reflecting stronger intermolecular forces . The target compound’s melting point is unreported but is expected to fall between these ranges due to its mixed substituent profile.
  • Purity : The target compound is listed at 98% purity, comparable to industrially synthesized analogs .

Theoretical and Computational Insights

  • Reactivity : Computational studies (e.g., Gaussian16) on related nitropyrimidines suggest that substituents influence transition-state energetics and solvent interactions . The morpholin-4-yl group in the target compound may stabilize intermediates via hydrogen bonding or dipole interactions.

Biological Activity

N4-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine, a synthetic organic compound, belongs to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a nitro group , a morpholine ring , and a dimethoxyphenyl group . The structural formula can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 674363-26-9

Structural Representation

ComponentDescription
Pyrimidine RingCore structure
Nitro GroupSubstituent affecting reactivity
Morpholine RingEnhances solubility and bioavailability
Dimethoxyphenyl GroupContributes to biological activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the nitro group and morpholine ring suggests potential interactions with nucleophilic sites in proteins or enzymes.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in signaling pathways related to immune responses.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular responses.

Study 1: Anticancer Activity

A study investigated the compound's effects on cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner, particularly in breast cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Study 2: Neurological Effects

Research involving animal models demonstrated that the compound improved cognitive functions in scopolamine-induced amnesia models. The efficacy was attributed to its action as a D5 receptor partial agonist, enhancing dopaminergic signaling.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyrimidine derivatives known for their biological activities.

Compound NameBiological Activity
N4-(2-methoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidineModerate anticancer properties
N4-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)-5-nitropyrimidinePotent D1 receptor agonist
N4-(2,6-dimethylphenyl)-2-(morpholin-4-yl)-5-nitropyrimidineNeuroprotective effects

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Nitration of Pyrimidine Core : Introduction of the nitro group.
  • Electrophilic Aromatic Substitution : Attachment of the dimethoxyphenyl group.
  • Nucleophilic Substitution : Formation of the morpholine ring.

Industrial Production Considerations

Optimization of synthetic routes is crucial for maximizing yield and purity while minimizing environmental impact. Techniques such as continuous flow reactors and green chemistry principles are often employed.

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